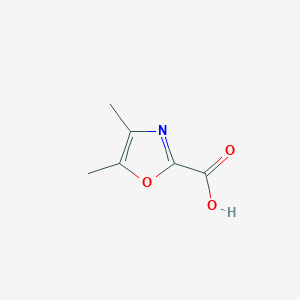

4,5-Dimethyl-oxazole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 4,5-dimethyl-oxazole-2-carboxylic acid involves several key methodologies. For instance, the synthesis and transformations of derivatives of oxazole-carboxylic acids highlight the diversity in functional group modification and ring substitution strategies. A notable method involves the gold-catalyzed oxidation strategy for constructing the oxazole ring, showcasing the importance of catalysis in synthesizing heterocyclic compounds efficiently (Prokopenko et al., 2010), (Luo et al., 2012).

Molecular Structure Analysis

The molecular structure of 4,5-dimethyl-oxazole-2-carboxylic acid and its derivatives is crucial for understanding their chemical reactivity and physical properties. X-ray diffraction and quantum-chemical calculations are common techniques used to determine these structures, providing insight into bond lengths, angles, and electron distribution, which are essential for predicting reactivity and interactions with other molecules (Crisma et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving 4,5-dimethyl-oxazole-2-carboxylic acid are diverse, ranging from functional group transformations to ring modifications. These reactions are pivotal for synthesizing a wide array of chemical compounds. An example includes the cycloaddition reactions and subsequent transformations leading to complex molecules with potential biological activity (Shapiro, 1993).

Wissenschaftliche Forschungsanwendungen

-

Antimicrobial Activity

-

Anticancer Activity

-

Antitubercular Activity

-

Anti-inflammatory Activity

-

Synthesis of Sildenafil Analogs

- 2,4-dimethyl-1,3-oxazole-5-carboxylic acid, a similar compound to 4,5-Dimethyl-oxazole-2-carboxylic acid, is used as a reagent to synthesize human phosphodiesterases (PDE) 5 inhibitor sildenafil analogs as trypanosomal PDE inhibitors .

- The outcomes would also vary, but in general, these compounds have been found to inhibit the activity of certain PDEs .

-

Heterogeneous Oxidation to Oxazoles

- Oxazolines, including 4,5-Dimethyl-oxazole-2-carboxylic acid, can be oxidized to the corresponding oxazoles under flow conditions .

- The specific methods of application or experimental procedures involve the use of a packed reactor containing commercial manganese dioxide .

- The outcomes would also vary, but in general, this process results in the formation of oxazoles from oxazolines .

-

Synthesis of Natural Products

- Oxazoline- and oxazole-containing natural products are synthesized from β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4 or by treatment with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor .

- The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

- The outcomes would also vary, but in general, this process results in the formation of oxazoline- and oxazole-containing natural products .

-

Storage and Safety

- 4,5-Dimethyl-oxazole-2-carboxylic acid is a white solid that should be stored in the freezer .

- It has a molecular weight of 141.13 and its IUPAC name is 4,5-dimethyl-1,3-oxazole-2-carboxylic acid .

- The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the manufacturer’s website .

Zukünftige Richtungen

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are often investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the sources will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

4,5-dimethyl-1,3-oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTLPEBBGGPJQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-oxazole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.